molecular formula C5H7BrN2O B1376754 4-Bromo-1-(methoxymethyl)-1H-pyrazole CAS No. 1071200-42-4

4-Bromo-1-(methoxymethyl)-1H-pyrazole

Cat. No.: B1376754
CAS No.: 1071200-42-4
M. Wt: 191.03 g/mol
InChI Key: SGSQVBBVTHMGBT-UHFFFAOYSA-N
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Description

4-Bromo-1-(methoxymethyl)-1H-pyrazole is a brominated pyrazole derivative designed for research and development purposes. The pyrazole core is a privileged structure in medicinal chemistry and material science, known for its versatile applications . In pharmaceutical research, pyrazole-based compounds are frequently explored for their diverse biological activities. The bromine atom at the 4-position serves as a key handle for further functionalization via cross-coupling reactions, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies . Such studies are fundamental in optimizing molecular interactions with biological targets, which can lead to activities such as cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The methoxymethyl group at the 1-position can influence the compound's electronic properties and metabolic stability. Beyond medicinal chemistry, pyrazole derivatives are also valuable in polymer science. They can be utilized as building blocks or blocking agents in the synthesis of specialized polymers, such as polyurethanes . This compound is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-bromo-1-(methoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSQVBBVTHMGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(methoxymethyl)-1H-pyrazole typically involves the bromination of 1-(methoxymethyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-bromo-1-(methoxymethyl)-1H-pyrazole serves as an important building block for developing more complex molecules. Its ability to undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted by other nucleophiles, facilitating the synthesis of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling, which are essential for creating biaryl compounds.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

The compound is being investigated for its potential roles in medicinal chemistry, particularly:

  • Pharmaceutical Intermediates : It is used in the synthesis of various biologically active compounds, including inhibitors for specific enzymes like liver alcohol dehydrogenase.
  • Cancer Research : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer cell cycle regulation.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionNucleophilic substitution of bromineAmino derivatives
CouplingParticipation in Suzuki or Heck coupling reactionsBiaryl compounds
Oxidation/ReductionCan undergo oxidation or reductionDehalogenated products

Table 2: Biological Activities and Applications

Activity TypeDescriptionReference Studies
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryPotential to inhibit enzymes involved in inflammation
Cancer TherapeuticsInhibits CDKs, affecting cancer cell proliferation

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of pyrazoles demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(methoxymethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-Bromo-1-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a therapeutic agent, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C5H7BrN2O
  • Molecular Weight : 189.03 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study assessed the compound's effect on BRAF mutant melanoma cell lines, showing potent inhibition of cell proliferation and ERK activation, which are critical pathways in cancer progression. The compound demonstrated an IC50 value of 0.24 μM for BRAF inhibition, indicating high potency against this target .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of BRAF Kinase : The compound acts as a BRAF inhibitor, crucial for treating cancers with BRAF mutations.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Synergistic Effects with Chemotherapy : In combination with doxorubicin, it enhances cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231, particularly in the Claudin-low subtype .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings revealed that this compound significantly reduced cell viability in multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Evaluation Against Phytopathogenic Fungi

In agricultural applications, derivatives of this compound were tested for antifungal activity against several phytopathogenic fungi. Results showed moderate to excellent inhibitory effects on fungal growth, suggesting its potential use in crop protection .

Research Findings Summary

Biological ActivityIC50 Value (μM)Notes
BRAF Inhibition0.24High potency against BRAF mutant melanoma
ERK Activation Inhibition0.58Significant reduction in signaling
Cell Proliferation Inhibition0.87Effective against melanoma cell lines
Antifungal Activity-Moderate to excellent against fungi

Q & A

Q. Methodological Approach :

  • Microwave-Assisted Reactions : Utilize microwave irradiation to accelerate coupling reactions (e.g., Suzuki-Miyaura cross-coupling), reducing reaction times and improving regioselectivity .
  • Protecting Groups : Employ trityl (triphenylmethyl) groups to protect the pyrazole nitrogen during functionalization, as seen in intermediates like 4-bromo-1-trityl-1H-pyrazole, to minimize side reactions .
  • Purification Techniques : Use fractional distillation (for volatile intermediates) or column chromatography (e.g., ethyl acetate/hexane gradients) to isolate products with >95% purity .
  • Catalyst Optimization : Test Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) for decarboxylative alkylation, which achieved 86% yield in analogous pyrazole syntheses .

What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Q. Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and detect impurities. For example, pyrazole ring protons typically resonate at δ 7.6–8.2 ppm in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+Na]⁺ peaks with <1 ppm error) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for pyrazole-thioamide derivatives (dihedral angles <6° between aromatic rings) .
  • HPLC-MS : Monitor reaction progress and quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .

How do coupling reactions (e.g., Suzuki-Miyaura vs. Sonogashira) affect the functionalization of the pyrazole core?

Q. Comparative Analysis :

  • Suzuki-Miyaura Coupling : Ideal for introducing aryl/heteroaryl groups at the 4-position of pyrazole. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C, 12h), achieving 70–90% yields .
  • Sonogashira Coupling : Effective for alkyne insertion at the 3-position. Optimize with CuI/Pd(PPh₃)₂Cl₂ catalysts in DMF/Et₃N (60°C, 6h), yielding 64–73% for ethynyl derivatives .
  • Selectivity Challenges : The 4-bromo substituent is more reactive in Suzuki couplings, while Sonogashira reactions require iodide at the 3-position for efficient cross-coupling .

What strategies resolve contradictions in spectroscopic data during characterization of novel pyrazole analogs?

Q. Troubleshooting Methods :

  • Isotopic Labeling : Use 15N^{15}N-labeled reagents to clarify ambiguous NMR signals in the pyrazole ring .
  • Computational Modeling : Compare experimental 13C^{13}C chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to validate structures .
  • Multi-Dimensional NMR : Employ 1H^1H-13C^{13}C HSQC/HMBC to assign quaternary carbons and distinguish regioisomers .

What in vitro assays evaluate the bioactivity of this compound derivatives?

Q. Assay Design :

  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Profiling : Test cytotoxicity via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Measure IC₅₀ values against targets like DNA gyrase or σ₁ receptors using fluorescence polarization or radioligand binding assays .

How can reaction conditions minimize by-products during pyrazole alkylation?

Q. Optimization Guidelines :

  • Temperature Control : Maintain ≤60°C during alkylation to prevent decomposition of methoxymethyl groups .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) to enhance nucleophilicity and reduce side reactions .
  • Stoichiometry Adjustments : Limit excess alkylating agents (e.g., 1.2 eq. of 2-chloroethyl isocyanate) to avoid over-alkylation .

What safety protocols are essential when handling this compound?

Q. Laboratory Practices :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • First Aid : Immediate rinsing with water for skin exposure; consult poison control if ingested (H301 hazard code) .
  • Waste Disposal : Neutralize halogenated by-products (e.g., HBr) with 10% NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(methoxymethyl)-1H-pyrazole
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4-Bromo-1-(methoxymethyl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.